1-Propene, 3-(1-methoxyethoxy)-
CAS No.: 60812-41-1
Cat. No.: VC7985160
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60812-41-1 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 3-(1-methoxyethoxy)prop-1-ene |
| Standard InChI | InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3 |
| Standard InChI Key | AAYPCZZQEAJUGH-UHFFFAOYSA-N |
| SMILES | CC(OC)OCC=C |
| Canonical SMILES | CC(OC)OCC=C |
Introduction
Chemical Identity and Structural Features
The IUPAC name 1-propene, 3-(1-methoxyethoxy)- denotes a propene molecule (CH₂=CH-CH₂-) with a methoxyethoxy group (-O-CH₂-O-CH₃) attached to the terminal carbon. The molecular formula is C₆H₁₂O₂, with a molar mass of 116.16 g/mol . The compound’s structure combines a vinyl group with an ether functionality, enabling participation in both electrophilic addition and nucleophilic substitution reactions.
Comparative analysis with the isomer 3-(2-methoxyethoxy)-1-propene (CAS 18854-48-3) reveals distinct stereoelectronic properties due to the methoxy group’s position on the ethoxy chain . For instance, the 1-methoxyethoxy substituent may influence solubility and boiling point relative to its 2-methoxyethoxy counterpart.
Physicochemical Properties
Physical Properties
1-Propene, 3-(1-methoxyethoxy)-, is a colorless liquid at standard temperature and pressure. Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 0.887–0.996 g/cm³ | |
| Boiling Point | 129.5–138°C | |
| Solubility | Miscible with organic solvents (e.g., alcohols, ethers) |
The density range reflects variations in purity and measurement conditions, while the boiling point aligns with similar ethers of comparable molecular weight . The compound’s solubility profile suggests compatibility with hydrophobic reaction environments, a trait exploited in polymer synthesis.
Chemical Reactivity
The vinyl group undergoes typical alkene reactions, such as hydrogenation and hydrohalogenation, while the ether linkage is susceptible to acid-catalyzed cleavage. For example, exposure to HBr may yield 3-bromo-1-propene and methoxyethanol . The compound’s stability under basic conditions makes it suitable for use in Grignard or alkylation reactions.
Synthesis Methodologies
Industrial-Scale Preparation
The synthesis of 1-propene, 3-(1-methoxyethoxy)-, involves etherification strategies analogous to those described in patent CN101045676A . A phase-transfer catalyzed reaction between sodium methoxide and a halogenated precursor (e.g., 1,3-bromochloropropane) in an inert solvent (benzene, cyclohexane) achieves high yields (>90%):
Key parameters include:
This method avoids costly starting materials like 1,3-propylene glycol, leveraging domestically available 1,3-bromochloropropane instead .
Laboratory-Scale Synthesis
Small-scale preparations often employ nucleophilic substitution under anhydrous conditions. For example, reacting 3-chloro-1-propene with methoxyethanol in the presence of K₂CO₃ yields the target compound . Solvent choice (e.g., tetrahydrofuran) and rigorous exclusion of moisture are critical to minimizing side reactions.
Industrial Applications
Polymer Additives
The compound’s dual functionality facilitates its use as a crosslinking agent in polyurethane and epoxy resins. Its incorporation enhances thermal stability and mechanical strength in automotive coatings .
Pharmaceutical Intermediates
In drug synthesis, the vinyl group enables conjugation with bioactive molecules via Michael addition or click chemistry. For instance, derivatives of 1-propene, 3-(1-methoxyethoxy)-, have been explored as prodrugs for antiviral agents .
Specialty Chemicals
The compound serves as a precursor to surfactants and lubricants, where its ether linkage improves solubility in nonpolar matrices. Recent patents highlight its role in ionic liquid formulations for battery electrolytes .
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